

TCN 213: Application Notes and Protocols for In Vitro Slice Electrophysiology

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Compound of Interest

Compound Name: TCN 213

Cat. No.: B122510

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Introduction

TCN 213 is a selective, glycine-dependent antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] This property makes it a valuable pharmacological tool for dissecting the specific roles of GluN2A-containing NMDA receptors in synaptic transmission and plasticity. These application notes provide detailed protocols for the use of **TCN 213** in in vitro slice electrophysiology, with a focus on investigating its effects on long-term depression (LTD).

Mechanism of Action

TCN 213 exhibits a use-dependent and non-competitive antagonism at GluN2A-containing NMDA receptors. Its inhibitory effect is dependent on the concentration of the co-agonist glycine, but not glutamate.[1] This means that the potency of **TCN 213** can be modulated by the ambient glycine concentration in the experimental preparation. **TCN 213** has negligible blocking effects on NMDA receptors containing the GluN2B subunit, allowing for the specific isolation of GluN2A-mediated functions.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and properties of **TCN 213** in blocking NMDA receptor currents.

Parameter	Value	Conditions	Reference
TCN 213 Concentration	10 μ M	In vitro slice electrophysiology	[3]
Glycine Concentration	10 μ M	Two-electrode voltage-clamp (TEVC) recordings from <i>Xenopus</i> oocytes	[3]
% Inhibition of GluN1/GluN2A Currents	44.0 \pm 2.2%	10 μ M TCN 213, 10 μ M Glycine	[3]
% Inhibition of GluN1/GluN2A Currents	17.3 \pm 1.4%	10 μ M TCN 213, 30 μ M Glycine	[3]
% Inhibition of GluN1/GluN2B Currents	Negligible	Not specified	[1]

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

- Rodent (e.g., P14-P28 rat or mouse)
- Ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, 0.5 CaCl₂, 7 MgCl₂.
- Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgCl₂.
- Vibrating microtome (vibratome)

- Dissection tools (scissors, forceps)
- Petri dishes
- Incubation chamber

Procedure:

- Anesthetize the animal in accordance with institutional guidelines.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated slicing solution.
- Isolate the hippocampus.
- Mount the hippocampus onto the vibratome stage and immerse it in the ice-cold, oxygenated slicing solution.
- Cut 300-400 μm thick transverse slices.
- Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording and LTD Induction

This protocol details the procedures for whole-cell patch-clamp recording from CA1 pyramidal neurons and the induction of long-term depression (LTD).

Materials:

- Prepared hippocampal slices
- Recording setup (microscope, micromanipulators, amplifier, digitizer)
- Borosilicate glass capillaries for patch pipettes

- Pipette puller
- Intracellular solution (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 8 NaCl, 4 Mg-ATP, 0.4 Na-GTP, 0.2 EGTA, adjusted to pH 7.2-7.3 with CsOH.
- aCSF
- **TCN 213** stock solution (in DMSO)
- Bipolar stimulating electrode

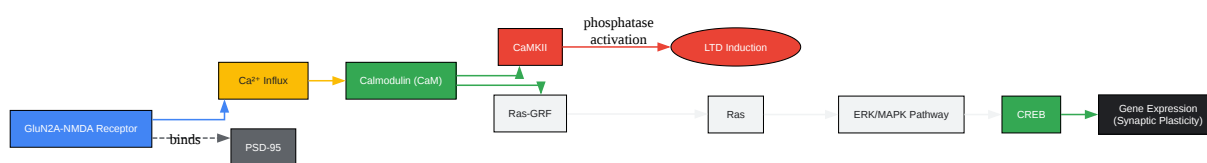
Procedure:

- Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
- Pull patch pipettes with a resistance of 3-5 MΩ and fill with intracellular solution.
- Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
- Place a bipolar stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).
- Record baseline synaptic transmission by stimulating at 0.05 Hz for at least 20 minutes.
- To induce LTD, apply a low-frequency stimulation (LFS) protocol consisting of 900 pulses at 1 Hz.
- To investigate the effect of **TCN 213**, pre-incubate the slice with the desired concentration of **TCN 213** (e.g., 10 μM) for at least 20 minutes before LTD induction and maintain its presence during the LFS and post-LFS recording period.
- Record EPSCs for at least 60 minutes post-LFS to assess the magnitude and stability of LTD.

Visualizations

GluN2A-Containing NMDA Receptor Signaling Pathway

The following diagram illustrates the key downstream signaling molecules activated upon Ca^{2+} influx through GluN2A-containing NMDA receptors, which is relevant to the induction of synaptic plasticity.

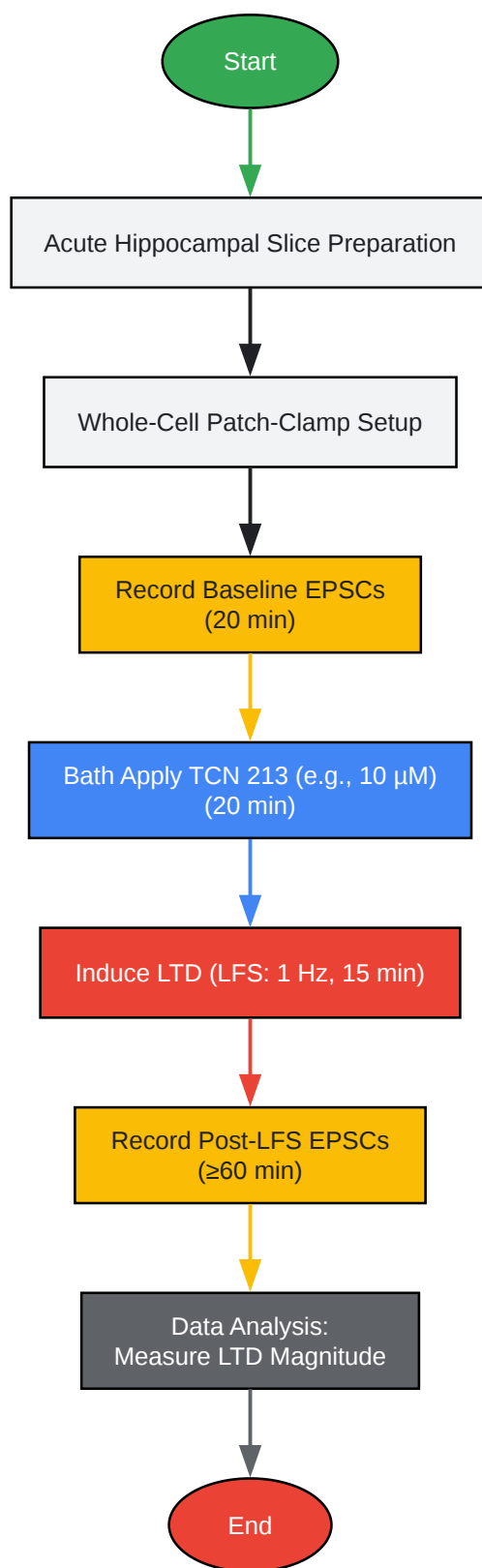


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Caption: Downstream signaling cascade of GluN2A-NMDA receptors.

Experimental Workflow for TCN 213 in Slice Electrophysiology

This diagram outlines the logical flow of an experiment investigating the effect of **TCN 213** on LTD.



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Caption: Experimental workflow for investigating **TCN 213** effects on LTD.

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References

- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCN 213 | NMDAR | TargetMol [targetmol.com]
- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
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